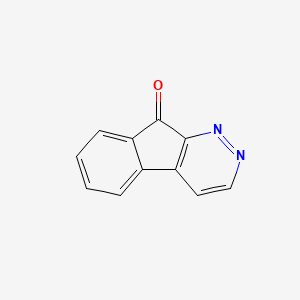

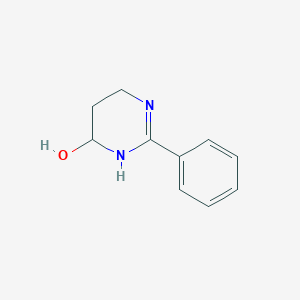

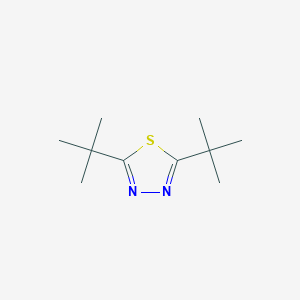

![molecular formula C8H5BrOS B3045021 3-Bromobenzo[b]thiophen-5-ol CAS No. 101494-83-1](/img/structure/B3045021.png)

3-Bromobenzo[b]thiophen-5-ol

Descripción general

Descripción

3-Bromobenzo[b]thiophene is a compound with spectra that include 4 NMR, 3 FTIR, and 4 MS (GC) . It has been used in the synthesis of aryl 3-benzo[b]thienyl ethers .

Synthesis Analysis

The 3-halo substituted benzo[b]thiophenes were synthesized starting from 2-alkynyl thioanisoles using a convenient electrophilic cyclization methodology that utilizes sodium halides as the source of electrophilic halogens when reacted along with copper (II) sulfate .Molecular Structure Analysis

The molecular formula of 3-Bromobenzo[b]thiophene is C8H5BrS . The molecular weight is 213.09 g/mol .Chemical Reactions Analysis

3-Bromobenzo[b]thiophene undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . It also undergoes Cu/Fe-cocatalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

The molecular weight of 3-Bromobenzo[b]thiophene is 213.09 g/mol . More detailed physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis of Antitubulin Agents

3-Bromobenzo[b]thiophen-5-ol has been utilized in the synthesis of a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, demonstrating potential as antitubulin agents. A synthetic sequence enabled the introduction of various substituents on the aromatic rings, with some compounds showing submicromolar cytotoxic activity against specific cell lines, indicating their potential in cancer treatment research (Tréguier et al., 2014).

Bromination Reaction Selectivity

The bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a charge-transporting material, has been studied, revealing "abnormal" selectivity due to its unique electron structure. This insight into bromination reactions provides valuable information for further modification of benzo[b]thiophene derivatives (Wu et al., 2013).

Potential Antibacterial and Antifungal Agents

Research has identified 3-halobenzo[b]thiophene derivatives, including 3-bromobenzo[b]thiophenes, as potential antibacterial and antifungal agents. These compounds have shown low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and yeast, highlighting their potential in developing new classes of antibiotics (Masih et al., 2021).

Selenobromination for Selenophenes Synthesis

A novel approach involving selenobromination of arylalkynes, including the use of 3-bromobenzo[b]thiophenes, has been developed for the synthesis of selenophenes. This method offers a convenient pathway for producing various selenophene derivatives, useful in materials science and pharmaceutical research (Paegle et al., 2014).

Antimicrobial Activities of Triazole Derivatives

3-Bromobenzo[b]thiophene has been used in the synthesis of triazol derivatives, which were evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents, addressing the global health concern of antimicrobial resistance (Kaneria et al., 2016).

Palladium-Catalyzed Arylation

The direct 2-arylation of 3-bromobenzo[b]thiophene, preserving the benzothienyl carbon–bromine bond, highlights a method for synthesizing 2-aryl-3-bromobenzo[b]thiophenes. This process enables the synthesis of compounds with potential applications in materials science and organic synthesis (Smari et al., 2015).

Mecanismo De Acción

Target of Action

3-Bromobenzo[b]thiophen-5-ol, a derivative of thiophene, is known to have a wide range of therapeutic properties . Thiophene and its derivatives are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets due to their diverse therapeutic properties .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways might be influenced .

Pharmacokinetics

In a study involving similar compounds, the cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed excellent drug-like properties with no violations to lipinski, veber, and muegge filters . These properties can impact the bioavailability of the compound.

Result of Action

The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes resulted in a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast

Safety and Hazards

While specific safety data for 3-Bromobenzo[b]thiophen-5-ol is not available, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

3-Bromobenzo[b]thiophene derivatives have been synthesized and tested for their antimicrobial activities . The compounds with the lowest MIC values showed excellent drug-like properties with no violations to Lipinski, Veber, and Muegge filters . This suggests potential future directions in the development of new classes of antibiotics to combat disease-causing pathogens.

Análisis Bioquímico

Biochemical Properties

3-Bromobenzo[b]thiophen-5-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has shown potential antimicrobial activities, suggesting interactions with enzymes and proteins involved in bacterial and fungal growth

Cellular Effects

The compound has demonstrated effects on various types of cells and cellular processes . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is yet to be fully understood.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are yet to be fully determined . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

IUPAC Name |

3-bromo-1-benzothiophen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTRHZPASURPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307637 | |

| Record name | 3-Bromobenzo[b]thiophene-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101494-83-1 | |

| Record name | 3-Bromobenzo[b]thiophene-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101494-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzo[b]thiophene-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

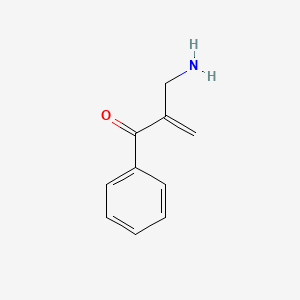

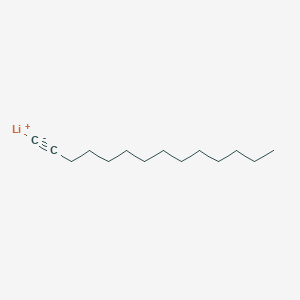

![Indeno[1,2-c]pyrazol-4(2H)-one, 3-(4-methoxyphenyl)-2-methyl-](/img/structure/B3044940.png)

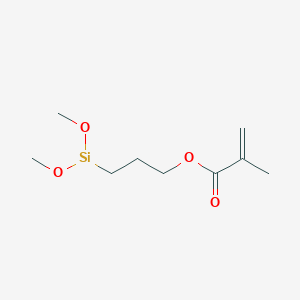

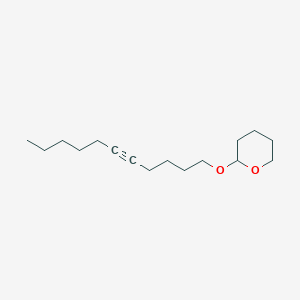

![1-[2-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B3044946.png)

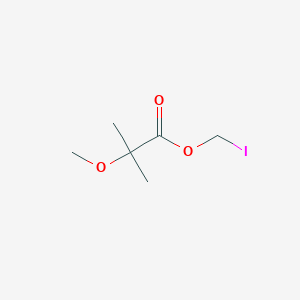

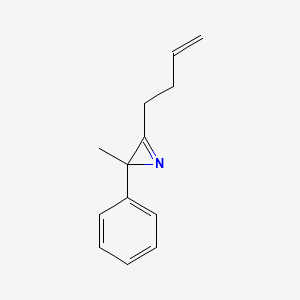

![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)

![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)

![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)